PD0166285(二盐酸盐)

描述

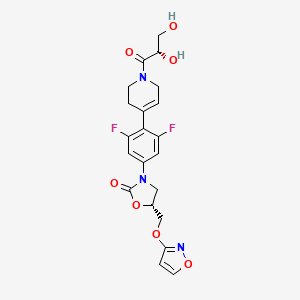

PD0166285 dihydrochloride is a substrate of P-gp and a potent inhibitor of WEE1, a kinase that plays a crucial role in cell cycle regulation . It is also a weak inhibitor of Myt1 . The IC50 values for WEE1 and Myt1 are 24 nM and 72 nM, respectively . It also exhibits an IC50 of 3.433 μM for Chk1 .

Molecular Structure Analysis

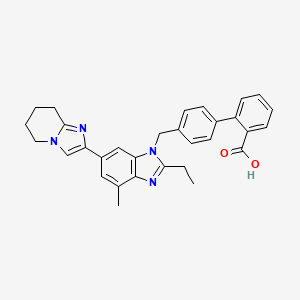

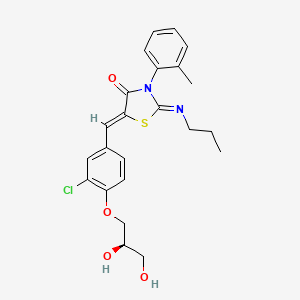

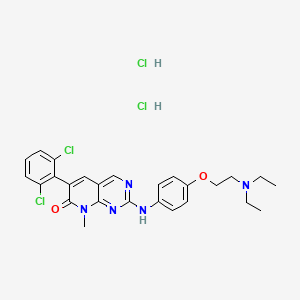

The molecular formula of PD0166285 dihydrochloride is C26H29Cl4N5O2, and its molecular weight is 585.35 .Chemical Reactions Analysis

PD0166285 dihydrochloride has been shown to inhibit irradiation-induced Cdc2 phosphorylation at the Tyr-15 and Thr-14 in cancer cell lines . This inhibition abrogates the G2 arrest, leading to an increase in mitotic cell populations .Physical And Chemical Properties Analysis

PD0166285 dihydrochloride is a solid compound . The specific physical and chemical properties, such as solubility and stability, are not explicitly mentioned in the search results.科学研究应用

Tyrosine Kinase Inhibition

PD 166285 is a potent tyrosine kinase inhibitor . It inhibits Src, FGFR1, EGFR, and PDGFRβ . This makes it a valuable tool in the study of these kinases and their roles in various cellular processes.

Inhibition of Cell Cycle Progression

PD 166285 has been found to inhibit radiation-induced cell cycle arrest at the G2/M phase . This suggests that it could be used in research into cell cycle regulation and the effects of radiation on cell division.

Enhancement of Radiation-Induced Cell Death

In addition to its effects on cell cycle progression, PD 166285 has been shown to enhance radiation-induced cell death in HT-29 cells . This could make it a useful tool in cancer research, particularly in the study of radiotherapy.

Inhibition of Angiogenesis

PD 166285 has been found to inhibit angiogenesis in vivo . This suggests that it could be used in research into the processes of blood vessel formation and the role of angiogenesis in diseases such as cancer.

Induction of Tumor Regression

When administered in combination with photodynamic therapy (PDT), PD 166285 has been shown to induce tumor regression in a 16c murine mammary carcinoma model . This indicates that it could be used in research into cancer treatment strategies.

Inhibition of Cell Migration

PD 166285 has been suggested to have antimigratory properties . This could make it a valuable tool in the study of cell migration and its role in processes such as wound healing and cancer metastasis.

Inhibition of Growth Factor Signaling

PD 166285 has been found to inhibit PDGF- or EGF-induced receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively . This suggests that it could be used in research into growth factor signaling and its role in cell proliferation and differentiation.

Potential Therapeutic Applications

The broad inhibitory effects of PD 166285 suggest that it could have potential therapeutic applications in diseases such as cancer, atherosclerosis, and restenosis, where redundancies in protein kinase signaling pathways are known to exist .

作用机制

Target of Action

PD 166285, also known as PD-166285 or PD0166285 (dihydrochloride), is a novel protein tyrosine kinase inhibitor . It primarily targets the Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1 (FGFR-1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor beta subunit (PDGFR-β) . These targets play crucial roles in cell signaling, growth, and proliferation. PD 166285 has also been identified as an inhibitor of Wee1 and Myt1, two cyclin-dependent kinase (CDK) inhibitory kinases involved in regulating the cell cycle .

Mode of Action

PD 166285 acts as an ATP competitive inhibitor of its primary targets . It inhibits the tyrosine kinases by competing with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on the target proteins. This results in the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

PD 166285 affects several biochemical pathways. It inhibits PDGF- and EGF-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively, and basic fibroblast growth factor-mediated tyrosine phosphorylation in Sf9 cells . The inhibition of these pathways disrupts cell signaling, leading to the inhibition of cellular functions such as cell attachment, movement, and replication .

Result of Action

The action of PD 166285 leads to several molecular and cellular effects. It potently inhibits a number of kinase-mediated cellular functions, including cell attachment, movement, and replication . It also blocks PDGF-induced tyrosine phosphorylation of the 44- and 42-kDa mitogen-activated protein kinase isoforms . Additionally, PD 166285 uniquely demonstrates potent inhibition of phorbol ester-induced production of 92-kDa gelatinase A (MMP-9) in VSMC without affecting 72-kDa gelatinase B (MMP-2) as measured by gelatin zymography .

安全和危害

属性

IUPAC Name |

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADLBPWBFGTESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432749 | |

| Record name | PD 166285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PD0166285 (dihydrochloride) | |

CAS RN |

212391-63-4 | |

| Record name | PD 166285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。